Cas no 1226432-63-8 (2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide)
2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide
- 1226432-63-8
- 2-(ethylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- F5882-2047
- 2-ethylsulfanyl-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]benzamide
- VU0527348-1
- AKOS024526684
- 2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide
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- Inchi: 1S/C20H21N3O4S/c1-3-28-17-7-5-4-6-16(17)20(24)21-12-19-22-18(23-27-19)13-26-15-10-8-14(25-2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)
- InChI Key: VGVCUYODOWKFBN-UHFFFAOYSA-N
- SMILES: S(CC)C1C=CC=CC=1C(NCC1=NC(COC2C=CC(=CC=2)OC)=NO1)=O
Computed Properties
- Exact Mass: 399.12527733g/mol
- Monoisotopic Mass: 399.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 476
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 112Ų
2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5882-2047-2μmol |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-5μmol |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-10μmol |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-20μmol |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-1mg |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-2mg |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-3mg |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-4mg |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-5mg |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5882-2047-10mg |
2-(ethylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide |
1226432-63-8 | 10mg |
$79.0 | 2023-09-09 |
2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide
Research Brief on 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide (CAS: 1226432-63-8)
In recent years, the compound 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide (CAS: 1226432-63-8) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique 1,2,4-oxadiazole core and benzamide moiety, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological targets. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical relevance.
The synthesis of 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide involves a multi-step process, starting with the condensation of appropriate precursors to form the 1,2,4-oxadiazole ring. Recent studies have optimized this synthetic route to improve yield and purity, with particular emphasis on the introduction of the ethylsulfanyl and benzamide groups. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the final product.
Pharmacological evaluations of this compound have revealed its potent activity as a modulator of specific enzyme systems, particularly those involved in inflammatory and proliferative pathways. In vitro assays demonstrate that 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide exhibits high binding affinity to target proteins, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for the development of novel therapeutics targeting conditions such as chronic inflammation and certain cancers.
Further investigations into the compound's mechanism of action have utilized computational modeling and X-ray crystallography to elucidate its interactions with biological targets. These studies highlight the critical role of the 1,2,4-oxadiazole ring in stabilizing ligand-receptor complexes, while the ethylsulfanyl and benzamide moieties contribute to specificity and potency. Such insights are invaluable for the rational design of derivatives with enhanced pharmacological profiles.
Despite these promising results, challenges remain in the clinical translation of 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies, with the ultimate goal of advancing this compound into preclinical development.
In conclusion, 2-(ethylsulfanyl)-N-({3-(4-methoxyphenoxy)methyl-1,2,4-oxadiazol-5-yl}methyl)benzamide represents a promising candidate in the field of medicinal chemistry. Its unique structural features and potent biological activity underscore its potential as a therapeutic agent. Future studies will be critical in determining its viability for clinical applications, paving the way for innovative treatments in areas of unmet medical need.
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